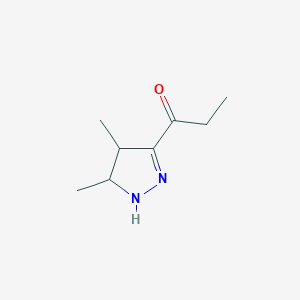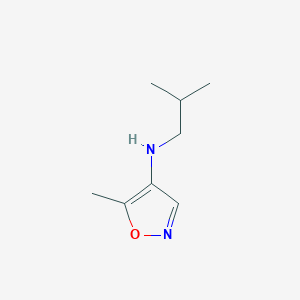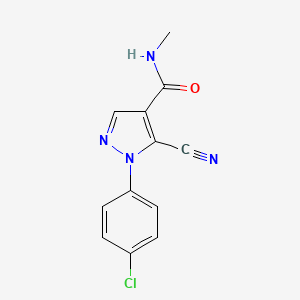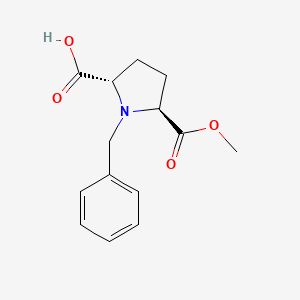
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a propanone group attached to the pyrazole ring, with two methyl groups at the 4 and 5 positions of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green catalysts and environmentally friendly solvents can be employed to minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1H-pyrazole: A similar compound with a pyrazole ring but lacking the propanone group.
1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents on the ring.
Uniqueness
1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one is unique due to the presence of the propanone group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one |
InChI |
InChI=1S/C8H14N2O/c1-4-7(11)8-5(2)6(3)9-10-8/h5-6,9H,4H2,1-3H3 |
InChI-Schlüssel |
JJDQBRHSVPOHAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=NNC(C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)


![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)

![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)






